1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine
Brand Name: Vulcanchem
CAS No.: 401802-39-9
VCID: VC2146872
InChI: InChI=1S/C15H24N2O/c1-13-5-3-6-15(14(13)2)18-12-4-9-17-10-7-16-8-11-17/h3,5-6,16H,4,7-12H2,1-2H3
SMILES: CC1=C(C(=CC=C1)OCCCN2CCNCC2)C
Molecular Formula: C15H24N2O
Molecular Weight: 248.36 g/mol

1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine

CAS No.: 401802-39-9

Cat. No.: VC2146872

Molecular Formula: C15H24N2O

Molecular Weight: 248.36 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine - 401802-39-9

Specification

CAS No. 401802-39-9
Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
IUPAC Name 1-[3-(2,3-dimethylphenoxy)propyl]piperazine
Standard InChI InChI=1S/C15H24N2O/c1-13-5-3-6-15(14(13)2)18-12-4-9-17-10-7-16-8-11-17/h3,5-6,16H,4,7-12H2,1-2H3
Standard InChI Key IVFCTCRRFNNDON-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OCCCN2CCNCC2)C
Canonical SMILES CC1=C(C(=CC=C1)OCCCN2CCNCC2)C

Introduction

Chemical Structure and Properties

1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine is characterized by its distinct molecular structure featuring a piperazine ring connected to a 2,3-dimethylphenoxy group via a propyl chain. This arrangement confers specific physicochemical properties that influence its biological activity and potential applications in pharmaceutical research. The compound's structural elements, particularly the piperazine moiety and the dimethylphenoxy group, contribute to its receptor binding capabilities and pharmacokinetic profile.

Basic Chemical Information

The compound is identified by specific chemical identifiers that facilitate its cataloging and recognition in scientific databases and literature. These identifiers are essential for researchers to accurately reference and study the compound across different experimental contexts and publications.

PropertyValue
CAS Number401802-39-9
Molecular FormulaC₁₅H₂₄N₂O
Molecular Weight248.36 g/mol
IUPAC Name1-[3-(2,3-dimethylphenoxy)propyl]piperazine
PubChem Compound ID2299523
MDL NumberMFCD02946804

The compound possesses a molecular weight of 248.36 g/mol, which places it in a favorable range for potential drug development according to Lipinski's rule of five. This moderate molecular weight contributes to its potential for oral bioavailability, an important consideration in pharmaceutical applications.

Structural Characteristics

The molecular structure of 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine consists of several key functional groups that determine its chemical behavior and biological interactions. These structural elements play crucial roles in receptor binding and pharmacological activities.

Structural ElementDescription
Piperazine RingSix-membered heterocyclic ring with two nitrogen atoms at positions 1 and 4
Propyl ChainThree-carbon aliphatic chain connecting the piperazine ring to the phenoxy group
2,3-Dimethylphenoxy GroupPhenyl ring with methyl substituents at positions 2 and 3, connected to an oxygen atom
Standard InChIInChI=1S/C15H24N2O/c1-13-5-3-6-15(14(13)2)18-12-4-9-17-10-7-16-8-11-17/h3,5-6,16H,4,7-12H2,1-2H3
SMILES NotationCC1=C(C(=CC=C1)OCCCN2CCNCC2)C

The standard InChI and SMILES notations provide precise structural information that can be utilized in computational chemistry and molecular modeling studies. These standardized representations allow researchers to accurately predict the compound's behavior in various biological systems and chemical reactions.

Biological Activities and Applications

Research indicates that 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine and structurally similar compounds exhibit diverse biological activities that make them promising candidates for pharmaceutical applications. The unique structural features of this compound contribute to its interaction with various biological targets.

Receptor Binding Properties

While specific binding data for 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine is limited in the available literature, structurally related compounds have demonstrated significant affinity for adrenergic receptors. For instance, the closely related compound 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride shows high affinity for alpha-1 adrenoceptors with a Ki value of 2.4 nM and exhibits 142.13-fold selectivity for alpha-1 over alpha-2 receptors .

This suggests that 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine may potentially interact with similar receptor systems, although the precise binding profile would need to be determined through specific radioligand binding assays. The structural similarity between these compounds indicates that the positioning of the methyl groups on the phenoxy ring (2,3-dimethyl versus 2,6-dimethyl) might influence receptor selectivity and binding affinity.

Toxicological Profile

Understanding the toxicological profile of 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine is essential for assessing its safety for research purposes and potential therapeutic applications. While specific toxicity data for this exact compound is limited in the available literature, studies on related piperazine derivatives provide valuable insights.

Acute Toxicity Studies

Toxicological evaluations of structurally similar piperazine derivatives have been conducted to assess their safety profiles. In acute toxicity studies involving related compounds, no significant adverse effects were observed at doses up to 2000 mg/kg in animal models. This suggests a potentially favorable safety profile for 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine, although specific studies on this exact compound would be necessary to confirm this hypothesis.

The parameters typically evaluated in such toxicity studies include:

  • Changes in body weight

  • Organ health and histopathological examination

  • Behavioral modifications

  • Biochemical markers of organ function

It is important to note that these findings from related compounds serve only as preliminary indicators, and comprehensive toxicity assessments specific to 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine would be required for a complete safety evaluation.

Comparative Analysis with Similar Compounds

A comparative analysis of 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine with structurally related compounds provides valuable insights into structure-activity relationships and potential pharmacological properties. Several related compounds have been studied more extensively, offering points of comparison for predicting the behavior of our target compound.

Structural Analogs and Their Properties

CompoundStructural DifferencesKey PropertiesReference
1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazineBase compoundMW: 248.36 g/mol
1-[3-(2,6-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazineAdditional 4-(2-methoxyphenyl) group; different methyl positions (2,6 vs 2,3)Ki(α1): 2.4 nM; 142.13-fold selectivity for α1 vs α2
1-[3-(2,5-Dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazineAdditional 4-(2-methoxyphenyl) group; different methyl positions (2,5 vs 2,3)MW: 354.5 g/mol
1-[3-(3-Methoxy-phenoxy)-propyl]-piperazineMethoxy group instead of dimethyl groupsSimilar basic structure

The structural differences between these compounds, particularly the substitution patterns on the phenoxy ring and the presence or absence of additional functional groups on the piperazine nitrogen, significantly influence their pharmacological properties . For instance, the position of methyl substituents on the phenoxy ring appears to affect receptor binding affinities, as evidenced by the high alpha-1 adrenoceptor affinity of the 2,6-dimethyl analog.

Structure-Activity Relationships

Analysis of structure-activity relationships among these compounds reveals several patterns:

  • The addition of a 4-(2-methoxyphenyl) group to the piperazine nitrogen, as seen in the compounds described in sources and , appears to enhance alpha-adrenoceptor binding affinity

  • The positioning of methyl groups on the phenoxy ring influences receptor selectivity, with 2,6-dimethyl substitution appearing particularly favorable for alpha-1 adrenoceptor binding

  • The propyl chain linker between the piperazine and phenoxy moieties appears to be optimal for receptor interactions, as this feature is conserved across the analogs with documented receptor affinity

These structure-activity relationships suggest that 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine may possess unique pharmacological properties that differ from its structural analogs, warranting further investigation of its specific receptor binding profile and biological activities.

Current Research and Future Perspectives

Research on 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine and related compounds continues to evolve, with several promising directions for future investigation. Current research efforts are focused on expanding our understanding of the compound's pharmacological profile and exploring potential applications in various therapeutic areas.

Emerging Research Directions

Several research directions appear promising for further exploration:

  • Detailed receptor binding studies to elucidate the specific receptors targeted by 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine and its binding affinities

  • Investigation of structure-activity relationships through the synthesis and evaluation of additional analogs with modified substitution patterns

  • Exploration of potential applications in specific therapeutic areas based on the compound's receptor binding profile

  • Development of improved synthetic routes to enable more efficient production of the compound and its derivatives for research purposes

These research directions would significantly enhance our understanding of the compound's properties and potential applications in pharmaceutical research and development.

Technological Advances in Compound Analysis

Advances in analytical techniques have enabled more detailed characterization of compounds like 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine. Modern approaches such as high-resolution mass spectrometry, advanced NMR techniques, and computational modeling provide unprecedented insights into molecular structure and behavior.

The application of computational methods, including molecular dynamics simulations and quantum chemical calculations, can predict how structural modifications might affect receptor binding and pharmacological properties. These approaches are particularly valuable for designing optimized derivatives with enhanced potency or selectivity for specific targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator